![molecular formula C6H4O4-2 B1240615 trans,trans-Muconate](/img/structure/B1240615.png)
trans,trans-Muconate
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Overview
Description
Trans,trans-muconate is a muconate that is the dianion obtained by the deprotonation of both the carboxy groups of trans,trans-muconic acid. It has a role as a human xenobiotic metabolite. It is a muconate and a dicarboxylic acid dianion. It is a conjugate base of a (2E,4E)-5-carboxypenta-2,4-dienoate.
Scientific Research Applications
1. Photoreactive Gold(I) Macrocycles
trans,trans-Muconate ligands have been used in creating novel Au(I) macrocycles. These structures undergo photochemical cycloaddition reactions to form cyclooctadiene derivatives, showing potential in photoreactive material applications (Mir et al., 2011).
2. Solid-State Photochemistry
The solid-state photochemistry of trans,trans-muconic acid and its derivatives, including their ability to form vinyl-substituted cyclobutanes, highlights their importance in understanding reaction mechanisms in the solid state (Lahav & Schmidt, 1967).
3. Radical Polymerization
trans,trans-Muconates have been investigated for radical polymerization, indicating their potential use in creating high molecular weight polymers. These polymers exhibit distinct microstructures based on polymerization temperature (Matsumoto, Matsumura, & Aoki, 1996).
4. Free Radical Addition Reactions
In studies focusing on the addition of free radicals to the trans,trans-muconate anion, researchers found that different radicals exhibit preferential addition to specific carbon atoms in the muconate anion. This research is significant in understanding radical interactions with diene systems (Adeleke, Oderinde, & Faniran, 1985).
5. Photoreactivity of Alkali Metal Salts
The study of photoreactivity in alkali-metal salts of trans,trans-muconate shows how metal ion size can influence crystal packing and, consequently, photoreactivity. This is crucial in the development of metal-organic frameworks and crystal engineering (Kole, Chanthapally, Tan, & Vittal, 2015).
6. Isomerization Studies
Research on maleylacetoacetate cis-trans isomerase revealed its ability to isomerize monomethyl muconate, suggesting a role in benzene metabolism. This highlights the enzymatic versatility in geometric isomerization processes (Seltzer & Hane, 1988).
7. Metabolism Studies
Studies on the metabolism of trans,trans-muconaldehyde to trans,trans-muconic acid in mice provided insights into the role of ring-opened metabolites in benzene toxicity, demonstrating the significance of trans,trans-muconate in toxicological studies (Witz, Maniara, Mylavarapu, & Goldstein, 1990).
properties
Product Name |
trans,trans-Muconate |
---|---|
Molecular Formula |
C6H4O4-2 |
Molecular Weight |
140.09 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1+,4-2+ |
InChI Key |
TXXHDPDFNKHHGW-ZPUQHVIOSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C=C\C(=O)[O-] |
SMILES |
C(=CC(=O)[O-])C=CC(=O)[O-] |
Canonical SMILES |
C(=CC(=O)[O-])C=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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